6-(2-Aminoethyl)nicotinonitrile
Description
Significance of Nicotinonitrile Scaffolds in Modern Chemical Research
The nicotinonitrile, or 3-cyanopyridine (B1664610), framework has garnered substantial attention in recent years due to its prevalence in a number of important pharmaceutical agents and its capacity for diverse chemical modifications. bohrium.comresearchgate.net The presence of the cyano group, a potent electron-withdrawing group, significantly influences the reactivity of the pyridine (B92270) ring and provides a versatile handle for further synthetic transformations.
The significance of nicotinonitrile scaffolds is underscored by their presence in several marketed drugs with a wide range of therapeutic applications. bohrium.comresearchgate.net These include treatments for cancer and cardiovascular diseases, highlighting the broad biological activity of this chemical motif. bohrium.comekb.eg The ability of the nicotinonitrile core to serve as a platform for the development of kinase inhibitors has been a particularly fruitful area of research. ekb.eg Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. chemijournal.com The structural features of nicotinonitrile allow for precise interactions with the active sites of these enzymes, leading to potent and selective inhibition. ekb.eg
Furthermore, the synthetic accessibility and the potential for creating large libraries of derivatives have made nicotinonitrile an attractive scaffold for high-throughput screening and lead optimization in drug discovery programs. researchgate.net Researchers continue to explore new synthetic methodologies to access novel nicotinonitrile analogues with improved biological activities and pharmacokinetic properties. bohrium.com
Historical Context of Nicotinonitrile Chemistry in Academia
The study of pyridine and its derivatives has a rich history dating back to the 19th century. chemijournal.com However, the focused exploration of nicotinonitrile and its derivatives as key components of biologically active molecules is a more recent development, gaining significant momentum in the latter half of the 20th century and continuing to the present day. researchgate.net
Early research into nicotinonitrile chemistry was largely focused on fundamental reactivity studies and the development of synthetic methods. Over time, as the understanding of the biological roles of pyridine-containing compounds grew, so did the interest in nicotinonitrile as a potential pharmacophore. The discovery of the biological activities of naturally occurring pyridine derivatives, such as the vitamins niacin (nicotinic acid) and niacinamide (nicotinamide), laid the groundwork for the exploration of synthetic pyridine analogues in medicine. researchgate.net
The late 20th and early 21st centuries have witnessed a surge in research focused on the medicinal chemistry applications of nicotinonitriles. bohrium.comresearchgate.net This has been driven by advancements in synthetic organic chemistry, which have enabled the efficient synthesis of a wide variety of substituted nicotinonitrile derivatives. researchgate.net Additionally, the advent of modern drug discovery techniques, such as structure-based drug design and combinatorial chemistry, has allowed for a more rational and systematic exploration of the chemical space around the nicotinonitrile scaffold.
Structural Features and General Reactivity of the Nicotinonitrile Core
The nicotinonitrile molecule is characterized by a pyridine ring substituted with a cyano (-C≡N) group at the 3-position. This substitution pattern imparts distinct electronic and chemical properties to the molecule. The nitrogen atom in the pyridine ring is a weak base and possesses a lone pair of electrons that can participate in hydrogen bonding. nih.gov This is a crucial feature for its interaction with biological targets. nih.gov
The cyano group is a strong electron-withdrawing group, which has a significant impact on the electron density distribution within the pyridine ring. This makes the ring more susceptible to nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the cyano group. The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor.
The general reactivity of the nicotinonitrile core can be summarized as follows:
Reactions of the Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized. The ring can undergo electrophilic substitution, although it is less reactive than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. Nucleophilic substitution is also possible, especially with strong nucleophiles and at positions activated by electron-withdrawing groups.
Reactions of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid (nicotinic acid) or an amide (nicotinamide). It can also be reduced to an aminomethyl group or undergo addition reactions with various nucleophiles.
These versatile reaction pathways allow for the introduction of a wide range of functional groups onto the nicotinonitrile scaffold, enabling the fine-tuning of its physicochemical and biological properties.
Overview of Research Trajectories for Pyridine-Based Heterocycles
Research into pyridine-based heterocycles is a vibrant and rapidly expanding area of chemical science. researchgate.net The versatility of the pyridine ring as a scaffold has led to its exploration in a multitude of applications, with a significant focus on medicinal chemistry. chemijournal.comchemijournal.com
A major research trajectory involves the development of novel anticancer agents. chemijournal.comchemijournal.com Pyridine derivatives have been shown to inhibit a variety of targets relevant to cancer progression, including kinases, topoisomerases, and tubulin. chemijournal.comchemijournal.com The ability to synthesize large and diverse libraries of pyridine-containing compounds has been instrumental in identifying potent and selective anticancer drug candidates. chemijournal.com
Another significant area of research is in the field of central nervous system (CNS) disorders. A substantial number of FDA-approved drugs for CNS conditions contain a pyridine moiety. researchgate.netrsc.org These drugs are used to treat a range of ailments, including neurodegenerative diseases, psychiatric disorders, and pain. researchgate.netrsc.org The ability of the pyridine ring to cross the blood-brain barrier is a key factor in its utility for CNS-targeted therapies.
Furthermore, research is ongoing to expand the application of pyridine-based compounds to other therapeutic areas, including infectious diseases, inflammatory conditions, and cardiovascular disorders. bohrium.comrsc.org The development of new synthetic methodologies, including C-H functionalization and biocatalysis, is enabling the creation of increasingly complex and novel pyridine-containing molecules with enhanced therapeutic potential. ethernet.edu.et
The following table provides a brief overview of the research trajectories for pyridine-based heterocycles:
| Research Area | Key Targets/Applications | Examples of Research Focus |
| Oncology | Kinase inhibitors, Topoisomerase inhibitors, Tubulin polymerization inhibitors | Development of selective inhibitors for specific cancer-driving mutations. |
| Central Nervous System | Neurotransmitter receptors, Ion channels, Enzymes | Design of agents for Alzheimer's disease, Parkinson's disease, and depression. |
| Infectious Diseases | Bacterial enzymes, Viral proteins | Discovery of new antibiotics and antiviral drugs to combat resistance. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Creation of novel anti-inflammatory agents with improved side-effect profiles. |
Properties
CAS No. |
1060804-13-8 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-(2-aminoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4,9H2 |
InChI Key |
GMGRNUJWBKOMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 2 Aminoethyl Nicotinonitrile Derivatives
Reactivity of the Nicotinonitrile Core in 6-(2-Aminoethyl)nicotinonitrile Derivatives
The nicotinonitrile core, consisting of a pyridine (B92270) ring substituted with a nitrile group, presents a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic attack but makes it susceptible to nucleophilic substitution, particularly when a suitable leaving group is present at positions 2 or 6.
Nucleophilic and Electrophilic Reaction Pathways
The synthesis of this compound itself often proceeds via a nucleophilic aromatic substitution reaction, where a precursor like 6-chloronicotinonitrile is treated with ethylenediamine (B42938). smolecule.com In this reaction, the amino group of ethylenediamine acts as a nucleophile, displacing the chloride ion from the electron-deficient pyridine ring. smolecule.comnih.gov This highlights the primary nucleophilic substitution pathway available for this scaffold.
Conversely, the nitrile group (-C≡N) can undergo its own set of transformations. Under acidic or basic conditions, it can be hydrolyzed. This reaction typically proceeds first to a carboxamide (R-CONH₂) and, upon further reaction, to a carboxylic acid (R-COOH). nih.gov This conversion of the nitrile to other functional groups represents a key strategy for diversifying the molecular structure. vanderbilt.edu
Electrophilic aromatic substitution on the nicotinonitrile ring is generally difficult due to the deactivating effect of both the ring nitrogen and the cyano group.
Transformations Involving the Aminoethyl Moiety
The primary amine of the aminoethyl side chain is a potent nucleophile and a key handle for a variety of chemical transformations. Its reactivity allows for the straightforward introduction of new functional groups and the construction of more complex molecular architectures.
Amidation and Urea/Thiourea (B124793) Formation
The primary amine readily undergoes acylation with reagents like acyl chlorides or anhydrides to form stable amide bonds. nih.gov This reaction is fundamental in organic synthesis for linking molecular fragments.
Furthermore, the amino group can react with isocyanates to form substituted ureas and with isothiocyanates to yield thioureas. commonorganicchemistry.com The reaction with an isocyanate is typically a direct addition, requiring no catalyst, and proceeds efficiently at room temperature in various solvents. commonorganicchemistry.com Similarly, reacting the amine with an isothiocyanate provides the corresponding thiourea derivative, a common structural motif in medicinal chemistry. nih.gov The formation of ureas can also be achieved using reagents such as carbonyldiimidazole (CDI) or triphosgene, which serve as phosgene (B1210022) equivalents. commonorganicchemistry.com
Table 1: Reactions of the Aminoethyl Group
| Reaction Type | Reagent | Product Functional Group | General Conditions |
|---|---|---|---|
| Amidation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et₃N) |
| Urea Formation | Isocyanate (R-N=C=O) | Urea | Aprotic solvent (e.g., DMF, THF), RT commonorganicchemistry.com |
| Thiourea Formation | Isothiocyanate (R-N=C=S) | Thiourea | Reflux in solvent (e.g., DMF) nih.gov |
| Urea Formation | Carbonyldiimidazole (CDI) | Urea | Controlled order of addition to avoid symmetrical byproducts commonorganicchemistry.com |
Cyclization Reactions Leading to Fused Heterocycles
The presence of both a nucleophilic amino group and an electrophilic nitrile group (or a group derived from it) within the same molecule opens pathways for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, while not a direct reaction of the aminoethyl group itself, related nicotinonitrile derivatives containing a hydrazinyl moiety (-NHNH₂) can be cyclized with reagents like acetic acid to form triazolopyridine structures. nih.gov This principle of using a nucleophilic side chain to react with the pyridine ring or its substituents is a powerful strategy for building bicyclic and polycyclic scaffolds. The aminoethyl group can be made to participate in similar cyclization schemes, for instance, after being transformed into a more reactive intermediate.
Diversification through Functional Group Interconversions
Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.uk For this compound derivatives, both the amino group and the nitrile group can be subjected to various FGIs to create a library of analogs.
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk This would yield a diamine derivative, offering further sites for chemical modification. The primary amine of the aminoethyl side chain can itself be transformed, for example, through reductive amination or conversion to other nitrogen-containing functional groups.
Reactions with Isothiocyanates
A specific and important transformation involving the aminoethyl moiety is its reaction with isothiocyanates. wisdomlib.org This reaction provides a direct route to N,N'-disubstituted thioureas, which are of significant interest in medicinal chemistry. The nucleophilic primary amine attacks the electrophilic central carbon atom of the isothiocyanate group (R-N=C=S). nih.gov The reaction is generally conducted by heating the reactants in a suitable solvent such as dimethylformamide (DMF). nih.gov This transformation is a robust method for adding structural diversity to the parent molecule.
Table 2: Example Reaction with Phenyl Isothiocyanate
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Phenyl Isothiocyanate | N-[2-(5-Cyanopyridin-2-yl)ethyl]-N'-phenylthiourea | Thiourea Formation |
Formation of Bis-Nicotinonitrile Derivatives
The synthesis of molecules incorporating two nicotinonitrile units, known as bis-nicotinonitrile derivatives, represents an area of interest for creating ligands for coordination chemistry and developing materials with specific electronic or photophysical properties. These compounds typically consist of two nicotinonitrile moieties connected by a linker. The formation of such derivatives from this compound can be envisaged through the reaction of the primary amino group with bifunctional electrophiles.
The proposed reaction would involve the nucleophilic attack of the primary amine of two molecules of this compound on a dihaloalkane, such as 1,2-dichloroethane (B1671644) or 1,3-dibromopropane. This double N-alkylation, typically carried out in the presence of a base to neutralize the hydrogen halide formed, would result in a symmetrical bis-nicotinonitrile derivative where the two pyridine rings are connected by an N,N'-dialkylated ethylenediamine bridge.
A general reaction scheme for this transformation can be represented as follows:
Scheme 1: Proposed Synthesis of Bis-Nicotinonitrile Derivatives from this compound
The success and yield of such a reaction would likely depend on factors such as the nature of the solvent, the strength of the base used, the reactivity of the dihaloalkane, and the reaction temperature. Based on analogous reactions, a non-polar aprotic solvent and a solid inorganic base like potassium carbonate could be employed to facilitate the reaction. ekb.eg
The table below outlines the proposed reactants, reagents, and expected products for the formation of bis-nicotinonitrile derivatives based on analogous chemical syntheses.
| Starting Nicotinonitrile | Linking Agent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | 1,2-Dichloroethane | Potassium Carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | 1,2-Bis(2-(5-cyanopyridin-2-yl)ethylamino)ethane |
| This compound | 1,3-Dibromopropane | Potassium Carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | 1,3-Bis(2-(5-cyanopyridin-2-yl)ethylamino)propane |
| This compound | Terephthaloyl chloride | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | N,N'-(1,4-Phenylenebis(carbonyl))bis(N-(2-(5-cyanopyridin-2-yl)ethyl))amide |
This synthetic approach offers a versatile method to create a variety of bis-nicotinonitrile derivatives with different linker lengths and properties, which could be valuable for further chemical and biological investigations.
Structural Elucidation and Advanced Spectroscopic Characterization of 6 2 Aminoethyl Nicotinonitrile and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within 6-(2-Aminoethyl)nicotinonitrile can be established. While specific spectral data for this compound is not extensively published, analysis of its structural motifs and data from analogous compounds allows for a detailed prediction of its NMR characteristics.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the aminoethyl side chain. The aromatic region will display signals for the three protons on the pyridine ring. Based on the substitution pattern, these protons would likely appear as a doublet, a doublet of doublets, and a doublet, with their specific chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating aminoethyl group.
The protons of the aminoethyl group (-CH2CH2NH2) would present as two triplets in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the pyridine ring would be expected to resonate at a slightly downfield position compared to the methylene group adjacent to the amino group, due to the deshielding effect of the aromatic ring. The protons of the primary amine (NH2) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The integration of these signals would correspond to the number of protons in each group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Pyridine-H | 7.0 - 8.5 | m | 3H |
| -CH₂- (adjacent to pyridine) | 2.8 - 3.2 | t | 2H |
| -CH₂- (adjacent to amine) | 2.6 - 3.0 | t | 2H |
| -NH₂ | 1.5 - 3.0 | br s | 2H |
| Note: Predicted values are based on the analysis of similar structures and are subject to variation based on experimental conditions. |
For comparison, the ¹H NMR spectrum of the related compound 4-(2-Aminoethyl)pyridine shows signals for the pyridine protons in the range of 7.1-8.5 ppm and the aminoethyl protons at approximately 2.7-3.0 ppm. chemicalbook.com Similarly, nicotinic acid, the parent structure, displays pyridine proton signals between 7.4 and 9.0 ppm. chemicalbook.comspectrabase.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are anticipated, corresponding to the five carbons of the pyridine ring, the one carbon of the cyano group, and the two carbons of the aminoethyl side chain.
The carbon atom of the cyano group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm, with their specific shifts influenced by the positions of the substituents. The two aliphatic carbons of the aminoethyl group will be found in the upfield region of the spectrum, generally between 30 and 50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine Ring Carbons | 120 - 155 |
| Cyano Carbon (-C≡N) | 115 - 125 |
| -CH₂- (adjacent to pyridine) | 35 - 45 |
| -CH₂- (adjacent to amine) | 40 - 50 |
| Note: Predicted values are based on the analysis of similar structures and are subject to variation based on experimental conditions. |
Data from analogous structures, such as 4-(2-aminoethyl)pyridine, show pyridine carbon signals around 123-150 ppm and aliphatic carbons around 38 and 44 ppm. chemicalbook.com The chemical shift of the cyano carbon in various nicotinonitrile derivatives is consistently observed in the 117-120 ppm range.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the stretching vibration of the nitrile group (C≡N) and the stretching vibrations of the primary amine (N-H).
The C≡N stretch is typically observed as a sharp, medium-to-strong intensity band in the region of 2260-2220 cm⁻¹. spectroscopyonline.comucla.edu For aromatic nitriles, this peak is often found between 2240 and 2220 cm⁻¹. spectroscopyonline.com The primary amine group (-NH₂) is characterized by two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. ucla.edu Additionally, a broad absorption may be observed in the 3400-3200 cm⁻¹ range due to hydrogen bonding. The N-H bending vibration (scissoring) for primary amines typically appears in the 1650-1580 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Variable |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Sharp, Medium-Strong |
| Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |
| Note: Predicted values are based on established correlation tables and data from analogous compounds. |
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal to no preparation. mt.com This makes ATR-IR a particularly valuable tool in pharmaceutical analysis for applications such as raw material identification, quality control, and the study of formulations. americanpharmaceuticalreview.comapexinstrument.me In ATR-IR, the sample is brought into direct contact with a high-refractive-index crystal. The IR beam is directed into the crystal and undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. mt.com This interaction provides a high-quality spectrum of the sample's surface. For this compound, ATR-IR would be an efficient method to obtain its infrared spectrum, providing the same characteristic functional group information as traditional transmission IR but with greater ease of use. mt.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₈H₉N₃), the exact molecular weight is 147.18 g/mol . smolecule.comevitachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 147. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for pyridine derivatives involves the loss of HCN or HNC, which could lead to fragment ions at m/z 120. rsc.org Alpha-cleavage is a dominant fragmentation pathway for amines, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom of the aminoethyl group. This would result in the formation of a stable iminium ion. The loss of the aminoethyl side chain as a whole or in parts would also be an expected fragmentation route.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 147 | [M]⁺ | Molecular Ion |
| 120 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
| 117 | [M - CH₂NH₂]⁺ | Cleavage of the C-C bond of the ethyl group |
| 91 | [C₆H₅N]⁺ | Fragmentation of the side chain |
| Note: Predicted fragmentation is based on the general principles of mass spectrometry and data from similar compounds. |
The study of the mass spectra of isomeric monosubstituted pyridines has shown that the position of the substituent significantly influences the fragmentation pattern, with the ring nitrogen often participating in the fragmentation process. acs.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It quantitatively determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is typically achieved through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured.
The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. For new compounds, a high degree of purity is confirmed when the experimental values align closely with the calculated values, typically within a margin of ±0.4%. nih.gov This agreement provides strong evidence for the assigned molecular structure and is a standard requirement for the characterization of novel chemical entities. nih.govresearchgate.netnih.gov
For this compound, the molecular formula is C₈H₉N₃. The theoretical elemental composition can be calculated based on its molecular weight. The verification of this composition through experimental analysis is a critical step in its characterization.
Table 1: Elemental Analysis Data for this compound (C₈H₉N₃)
| Element | Theoretical % | Experimental % (Found) | Deviation (%) |
| Carbon (C) | 65.29 | 65.15 | -0.14 |
| Hydrogen (H) | 6.16 | 6.21 | +0.05 |
| Nitrogen (N) | 28.55 | 28.48 | -0.07 |
| Note: The experimental values are hypothetical examples illustrating typical results within acceptable variance. |
Advanced Characterization Techniques
Beyond elemental composition, a suite of advanced analytical methods is employed to investigate the crystalline structure, surface morphology, and electronic properties of this compound and its analogues.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular arrangement within a crystal. When a crystalline solid is irradiated with X-rays, the atoms diffract the X-rays in a specific pattern of intensities and angles. This diffraction pattern serves as a unique "fingerprint" of the crystalline lattice.
Analysis of the XRD pattern allows for the determination of key structural parameters, including:
Crystal System: The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space Group: The set of symmetry operations that describe the arrangement of atoms in the unit cell.
Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
While specific XRD data for this compound is not widely published, the parent compound, nicotinonitrile, has been characterized. wikipedia.org Studies on related cocrystals, such as theophylline–nicotinamide, demonstrate how powder XRD combined with computational methods can be used to solve complex crystal structures. rsc.org Such an approach would be vital for elucidating the precise three-dimensional structure of this compound.
Table 2: Crystallographic Data for the Parent Compound, Nicotinonitrile
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Lattice Constants | a = 3.808 Å, b = 13.120 Å, c = 10.591 Å |
| Lattice Angles | α = 90°, β = 97.97°, γ = 90° |
| Source: Data for Nicotinonitrile (3-cyanopyridine). wikipedia.org |
Scanning Electron Microscopy (SEM) for Morphological Examination
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a sample's surface topography. It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's texture, shape, and composition.
For nicotinonitrile derivatives, SEM analysis can reveal the morphology of the synthesized particles, such as their shape, size distribution, and surface texture. For instance, in studies of nicotinonitrile analogues used as corrosion inhibitors, SEM micrographs have shown how these compounds form a protective film on a metal alloy surface, with distinct morphological characteristics for different derivatives. researchgate.net This type of analysis is crucial for understanding the physical properties of the compound in its solid state.
Table 3: Morphological Characteristics of Nicotinonitrile Analogues Observed via SEM
| Compound Analogue | Observed Morphological Features |
| 4,6-dimethyl-2-(methylamino)-nicotinonitrile | Formation of a distinct adsorbed layer on brass surfaces. researchgate.net |
| 2-(dimethylamino)-4,6-dimethyl-nicotinonitrile | Visible surface film with unique textural properties. researchgate.net |
| 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile | Denser and more uniform surface coverage compared to other analogues. researchgate.net |
| Note: This table is based on findings for related nicotinonitrile derivatives. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The groups of atoms responsible for this absorption are called chromophores. upenn.edu
The structure of this compound contains a pyridine ring and a nitrile group (-C≡N), both of which are chromophores. Therefore, its UV-Vis spectrum is expected to show absorption bands corresponding to specific electronic transitions. uzh.ch The primary transitions observed in such aromatic and unsaturated systems are:
π → π* transitions: Involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. libretexts.org
n → π* transitions: Involving the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the pyridine nitrogen) to an antibonding π* orbital. These transitions are generally of lower intensity. youtube.com
The position and intensity of these absorption bands (λmax) can be influenced by the solvent and the presence of substituents on the pyridine ring. mdpi.com
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |
| π → π | π (bonding) → π (antibonding) | Pyridine Ring, Nitrile Group | Near UV (200-400 nm) libretexts.org |
| n → π | n (non-bonding) → π (antibonding) | Pyridine Nitrogen | Near UV / Visible (>280 nm) upenn.edu |
Atomic Force Microscopy (AFM) for Surface Analysis
Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a sample's surface. nanoscientific.org It operates by scanning a sharp tip attached to a cantilever across the sample surface. nih.gov Forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. nih.gov
Unlike SEM, which provides 2D images, AFM yields quantitative 3D data about the surface's features. It is particularly useful for characterizing surface roughness and measuring nanoscale features. nih.gov Key parameters obtained from AFM analysis include:
Roughness Average (Ra): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.
Root-Mean-Square (RMS) Roughness: The root mean square average of the height deviations from the mean plane.
AFM can be used to study thin films or deposited layers of this compound to understand its surface properties at the nanoscale, providing insights that complement SEM data. nih.govmdpi.com
Table 5: Surface Analysis Parameters Measurable by AFM
| Parameter | Description | Typical Application |
| Topography | High-resolution, 3D mapping of surface features. | Visualizing crystalline steps, grain boundaries, and particle shape. nanoscientific.org |
| Roughness (Ra, RMS) | Quantitative measurement of surface texture and smoothness. | Comparing surface changes before and after treatment or deposition. nih.gov |
| Adhesion Force | The force required to pull the AFM tip away from the surface. | Probing intermolecular forces between the tip and the sample. mdpi.com |
| Elasticity | The material's stiffness or resistance to deformation. | Characterizing the mechanical properties of thin films or single molecules. mdpi.com |
Computational Chemistry Approaches for 6 2 Aminoethyl Nicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for assessing molecular and structural properties such as bond lengths, bond angles, and thermodynamic parameters. materialsciencejournal.org In studies of structurally related compounds, such as nicotinonitrile derivatives, DFT calculations using specific basis sets like B3LYP/6-311G(d,p) have been successfully used to correlate theoretical simulations with experimental findings. materialsciencejournal.org This level of theory allows for the optimization of the molecular geometry and the calculation of various properties that are crucial for understanding the molecule's stability and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly valuable for predicting spectroscopic behaviors, such as UV-Visible absorption spectra. materialsciencejournal.org For example, in a comprehensive study on 2-amino-4,6-diphenylnicotinonitriles, TD-DFT analysis provided insights into their electronic structure and fluorescence behavior. mdpi.com The calculations helped to elucidate solvent-dependent shifts in emission spectra, showing how the environment influences the photophysical properties. mdpi.com Such analyses can determine absorption maxima and the transitions involved, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For instance, quantum chemical analyses of related 2-amino-4,6-diphenylnicotinonitriles have been used to calculate these energy values and understand their electronic properties and potential reactivity. mdpi.com
Table 1: Illustrative Frontier Orbital Data for a Related Nicotinonitrile Derivative (Data for 2-amino-4,6-diphenylnicotinonitrile)
| Parameter | Energy (eV) |
| EHOMO | -5.98 |
| ELUMO | -1.78 |
| Energy Gap (ΔE) | 4.20 |
This table is based on data for a structurally related compound, 2-amino-4,6-diphenylnicotinonitrile, to illustrate the type of results obtained from such analyses. mdpi.com
Table 2: Example Computational Data for a Related Nicotinonitrile Derivative (Data for 2-amino-4,6-diphenylnicotinonitrile)
| Computed Parameter | Value |
| Electronegativity (χ) | 3.88 eV |
| Dipole Moment (μ) | 5.09 Debye |
This table presents data for a related compound, 2-amino-4,6-diphenylnicotinonitrile, to exemplify the outputs of these computations. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are invaluable for validating the results of molecular docking and for understanding the dynamic stability of a ligand-protein complex. nih.gov For instance, MD simulations performed on a series of 107 6-aminonicotinate-based compounds as P2Y12 antagonists were used to confirm docking results and compare the binding modes of different compounds. nih.gov Such simulations can reveal how the ligand and key amino acid residues in the binding site adjust their conformations, providing a more realistic view of the binding event. nih.gov Similarly, studies on other related structures, like 2-amino-6-arylsulphonylbenzonitriles, have used MD simulations to calculate binding free energies and analyze interaction modes with their targets. nih.gov
Molecular Docking Studies and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com This method is instrumental in identifying potential drug candidates by estimating the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net
Studies on classes of compounds related to 6-(2-Aminoethyl)nicotinonitrile have demonstrated the utility of this approach. In a study of 6-aminonicotinate-based P2Y12 antagonists, molecular docking revealed the probable binding modes and identified key amino acid residues crucial for high-affinity binding. nih.gov The analysis showed that hydrophobic and hydrogen bond interactions were major contributors to the binding of the compounds to the P2Y12 receptor. nih.gov Key interacting residues included Val102, Tyr105, Arg256, and Lys280. nih.gov
In another study on 3-cyanopyridine (B1664610) derivatives targeting the survivin protein, docking analysis established that interaction with the amino acid Ile74 was critical for efficacy. nih.gov These examples highlight how docking studies can elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern the binding of nicotinonitrile-containing ligands to their biological targets. nih.govmdpi.com
Table 3: Summary of Key Binding Interactions for Related Compound Classes
| Compound Class | Target Protein | Key Interacting Residues | Types of Interaction |
| 6-Aminonicotinate Derivatives | P2Y12 Receptor | Val102, Tyr105, His187, Asn191, Arg256, Lys280 | Hydrophobic, Hydrogen Bonds |
| 3-Cyanopyridine Derivatives | Survivin | Ile74 | Surface Interaction |
This table summarizes findings from molecular docking studies on classes of compounds structurally related to this compound to illustrate the nature of binding interactions. nih.govnih.gov
Theoretical Prediction of Reactivity and Stability
Key parameters derived from these calculations help in understanding a molecule's stability and reactivity. A fundamental concept is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.
For instance, a quantum chemical analysis of a series of 2-amino-4,6-diphenylnicotinonitriles, which share the core nicotinonitrile structure, was performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This study revealed insights into their electronic properties and potential reactivity. mdpi.com A smaller HOMO-LUMO energy gap is associated with higher polarizability and a lower energy requirement for excitation. Conversely, a large HOMO-LUMO gap is indicative of high stability and low reactivity. mdpi.com
Other global reactivity descriptors that can be calculated to predict the behavior of this compound include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
While specific calculated values for this compound are not available, the following table illustrates the kind of data that would be generated from such a computational study, based on findings for related nicotinonitrile derivatives.
Table 1: Illustrative Theoretical Reactivity Descriptors for a Nicotinonitrile Derivative
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.0 eV |
| Ionization Potential (I) | Energy to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.5 eV |
| Electronegativity (χ) | Ability to attract electrons | 4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 eV |
| Electrophilicity Index (ω) | Ability to act as an electrophile | 3.2 eV |
Note: The values in this table are for illustrative purposes to demonstrate the output of a computational chemistry study and are not the actual calculated values for this compound.
The stability of this compound can also be assessed by examining its different possible conformations, particularly the rotational isomerism around the single C-C and C-N bonds of the aminoethyl side chain. Theoretical calculations can identify the most stable conformers and their relative Gibbs free energies. For the closely related molecule 2-(β-Aminoethyl)-pyridine, DFT calculations have shown the existence of multiple stable conformations with similar Gibbs energies, suggesting that in solution, a mixture of different conformers is likely present. A similar conformational flexibility would be expected for this compound.
Exploration of Derivatives and Analogues of 6 2 Aminoethyl Nicotinonitrile
Structural Modifications of the Nicotinonitrile Pyridine (B92270) Ring
A primary area of focus in the development of 6-(2-aminoethyl)nicotinonitrile derivatives has been the modification of the pyridine ring. These changes can significantly influence the electronic and steric characteristics of the molecule.
Aryl and Heteroaryl Substitutions
The introduction of aryl and heteroaryl groups to the nicotinonitrile core is a common strategy to modulate its properties. For instance, various 2-amino-4,6-diphenylnicotinonitriles have been synthesized by reacting chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.com These substitutions can impact the molecule's photophysical properties and biological activity. mdpi.com Similarly, the synthesis of 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles has been achieved through a multi-step process involving a one-pot multicomponent reaction to form a 2-chloropyridine (B119429) precursor, followed by nucleophilic substitution with ethylenediamine (B42938). nih.gov
Another approach involves the one-pot synthesis of 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles from 1,3-diaryl-prop-2-en-1-ones and malononitrile. researchgate.net Furthermore, a series of 2-amino-3-cyanopyridine (B104079) and 2-methoxy-3-cyanopyridine derivatives have been prepared from various chalcones and malononitrile in the presence of ammonium acetate or sodium methoxide, respectively. researchgate.net These synthetic routes provide access to a diverse range of aryl-substituted nicotinonitrile derivatives.
Table 1: Examples of Aryl and Heteroaryl Substituted Nicotinonitrile Derivatives
| Starting Materials | Reagents | Product Type |
| Acetophenones, Aldehydes | Malononitrile, Ammonium Acetate | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |
| 3-Acetylindole, Aromatic Aldehydes, Ethyl Cyanoacetate (B8463686) | Ammonium Acetate, Piperidine, POCl₃, Ethylenediamine | 2-((2-Aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles nih.gov |
| 1,3-Diaryl-prop-2-en-1-ones | Malononitrile | 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles researchgate.net |
| Chalcones | Malononitrile, Ammonium Acetate / Sodium Methoxide | 2-Amino/2-Methoxy-3-cyanopyridines researchgate.net |
Fused Ring Systems (e.g., Furo[2,3-b]pyridines, Pyrazolopyridines, Naphthyridines)
The construction of fused ring systems represents a significant structural alteration of the this compound framework, leading to more rigid and conformationally defined analogues. For example, furo[2,3-b]pyridine (B1315467) derivatives have been synthesized in a two-step process where cyano-(2H)-pyridones are converted to the corresponding nicotinonitriles, followed by a Thorpe-Ziegler ring cyclization. ekb.egeurjchem.com This methodology allows for the creation of complex heterocyclic structures from simpler nicotinonitrile precursors.
The synthesis of pyrazolo[3,4-b]pyridin-3-amine derivatives can be achieved through the hydrazinolysis of pyridin-3-carbonitrile with hydrazine (B178648) hydrate. ekb.eg Additionally, reaction of nicotinonitrile derivatives with malononitrile can lead to the formation of 1,8-naphthyridine (B1210474) structures. ekb.eg The creation of these fused systems often involves intramolecular cyclization reactions of appropriately substituted nicotinonitrile precursors. For instance, a tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure, provides an efficient route to 5,6-fused 2-pyridone ring systems. organic-chemistry.org
Variations in the Aminoethyl Side Chain
Modifications of the 2-aminoethyl side chain offer another avenue for generating novel derivatives with customized functionalities.
Incorporation into Polymeric Structures (e.g., Cellulose (B213188) Derivatives)
The aminoethyl group of this compound can act as a reactive point for grafting the molecule onto polymeric backbones. While direct examples with this compound are not prevalent in the provided results, the principle of functionalizing polymers with amine-containing molecules is well-established. For instance, the ring-opening polymerization of 1,3-benzoxazine, a class of cyclic compounds, is used to create polymers with high thermal stability and mechanical strength. mdpi.com This demonstrates the potential for incorporating amine-functionalized heterocycles into polymeric materials.
Functionalization of the Amino Group
The primary amino group of the aminoethyl side chain is a versatile site for further chemical modification. It can undergo reactions with various electrophiles to yield a wide range of derivatives. For example, in the synthesis of 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles, the amino group of ethylenediamine is crucial for the nucleophilic substitution reaction. nih.gov Similarly, the reaction of 2-chloropyridine derivatives with ethylenediamine has been used to produce (2-aminoethyl)aminonicotinonitriles. nih.gov The reactivity of the amino group allows for the introduction of diverse functionalities, which can alter the molecule's physicochemical properties.
Advanced Applications of 6 2 Aminoethyl Nicotinonitrile in Organic Synthesis and Heterocyclic Chemistry Research
Role as Versatile Synthetic Intermediates
The inherent reactivity of the amino, nitrile, and pyridine (B92270) nitrogen functionalities in 6-(2-Aminoethyl)nicotinonitrile makes it a versatile intermediate in organic synthesis. The primary amine can readily undergo a wide range of reactions, including acylation, alkylation, and Schiff base formation, allowing for the introduction of various substituents and the extension of the molecular framework. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further pathways for molecular elaboration.
The strategic placement of the aminoethyl side chain and the nitrile group on the pyridine core positions this compound as an ideal building block for constructing complex heterocyclic systems. The amino group can act as a nucleophile to initiate ring-forming reactions, while the nitrile group can participate in cyclization reactions or be transformed into other functional groups that facilitate further annulation. For instance, compounds with similar aminoethyl side chains are crucial intermediates in the synthesis of complex pharmaceutical agents. google.com The Paal-Knorr synthesis, a classic method for constructing five-membered heterocycles, often utilizes amine-containing precursors to build intricate molecular architectures. google.com The reactivity of this compound is analogous to that of other substituted nicotinonitriles which are used to create libraries of bioactive compounds. chemrxiv.orgrsc.org
Contributions to Heterocyclic Chemistry
The field of heterocyclic chemistry continuously seeks novel and efficient methods for the construction of ring systems, which form the backbone of many pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable starting material in this endeavor, enabling the exploration of new synthetic pathways and the creation of previously inaccessible molecular scaffolds.
The development of novel ring systems is a cornerstone of synthetic chemistry. General synthetic strategies, such as those involving iminyl radicals, are employed to create a variety of 5- and 6-membered azaheterocycles. nih.gov The structure of this compound is amenable to such transformations. The amino group can be derivatized to form precursors for radical cyclization, leading to the formation of fused or spirocyclic systems. Furthermore, the nitrile group can direct ortho-lithiation or be involved in transition-metal-catalyzed cross-coupling reactions to build more complex ring systems. Research on related 6-amino-2-pyridone-3,5-dicarbonitriles has demonstrated the feasibility of one-pot, two-step catalytic syntheses to generate novel heterocyclic structures with potential biological activity. chemrxiv.orgrsc.org
The creation of functional materials with tailored properties is a major focus of modern chemistry. The incorporation of main group elements and specific organic moieties into polymeric or supramolecular structures is a key strategy in this field. researchwithrutgers.com The pyridine nitrogen and the exocyclic amino group in this compound are excellent ligands for coordinating with metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs). researchgate.net MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net The nitrile group can also be a site for post-synthetic modification within such frameworks, allowing for the fine-tuning of the material's properties.
Research in Specific Application Areas
The unique electronic and structural features of this compound and its derivatives have prompted investigations into their use in various materials science applications.
Fluorescent Sensors: Molecules based on substituted nicotinonitriles have shown significant promise as fluorescent sensors. mdpi.comnih.govnih.govmdpi.com These sensors can detect changes in their local environment, such as polarity or viscosity, through alterations in their fluorescence emission. The fluorescence properties of these molecules are often dependent on intramolecular charge transfer (ICT) from a donor group to an acceptor group. In this compound, the amino group can act as an electron donor and the cyanopyridine moiety as an acceptor. This inherent donor-acceptor structure suggests its potential as a platform for developing fluorescent probes. Research on related aminoethylpyridine-based compounds has demonstrated their ability to act as "turn-on" fluorescent sensors for metal ions like Fe³⁺ and Hg²⁺. semanticscholar.org
Table 1: Fluorescence Properties of Related Nicotinonitrile Derivatives
| Compound Family | Key Features | Application | Reference |
|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitriles | Solvent-dependent fluorescence shifts, high sensitivity | Fluorescent sensors for monitoring photopolymerization | mdpi.comnih.gov |
| Aminoethylpyridine-based probes | Fluorescence enhancement upon metal ion binding | Selective detection of Fe³⁺ and Hg²⁺ ions | semanticscholar.org |
| Carbon dot/Rhodamine B systems | Ratiometric fluorescence changes | Detection of nitrite (B80452) in environmental samples | rsc.org |
Photopolymerization Initiators: In the field of polymer chemistry, photopolymerization is a critical technology for coatings, adhesives, and 3D printing. Photoinitiators are compounds that generate reactive species upon light exposure, initiating the polymerization process. wikipedia.org Studies have shown that derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile can act as highly efficient co-initiators for cationic photopolymerization, particularly for epoxide and vinyl monomers. mdpi.comnih.govnih.govmdpi.com These compounds can absorb light at longer wavelengths where the primary photoinitiator is not active, and then transfer energy to initiate the polymerization. mdpi.com Given its structural similarities, this compound could be explored for similar dual-role applications as both a sensor to monitor the polymerization process and a co-initiator to accelerate it. nih.govnih.gov
Table 2: Performance of Related Nicotinonitrile Derivatives in Photopolymerization
| Derivative | Role | Polymerization Type | Key Finding | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitriles | Fluorescent sensor & Co-initiator | Cationic and Free-Radical | Accelerates polymerization initiated by diphenyliodonium (B167342) salts under near-UV light. | nih.govmdpi.com |
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitriles | Fluorescent Probe | Free-radical, thiol-ene, cationic | Higher sensitivity than commercially available probes. | nih.govnih.gov |
Corrosion Inhibitors: The prevention of metal corrosion is of immense economic and safety importance. Organic molecules containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. The pyridine ring and the amino group in this compound make it a strong candidate for this application. The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal, leading to strong adsorption. Studies on 2-aminobenzothiazole, a molecule with a similar amino functionality, have shown it to be an effective corrosion inhibitor for aluminum alloys in acidic media. redalyc.orgresearchgate.net The inhibition mechanism involves the adsorption of the molecule onto the metal surface, which follows the Langmuir isotherm model. redalyc.org This suggests that this compound could exhibit similar or enhanced corrosion inhibition properties due to the presence of multiple nitrogen atoms.
Agrochemical Research (General Exploration of Derivatives)nih.gov
The pyridine ring system, particularly in the form of nicotinonitriles (also known as cyanopyridines), represents a foundational structure for the development of new biologically active molecules. The inherent chemical reactivity and structural features of compounds like this compound make them valuable starting points or scaffolds for creating diverse derivatives. In agrochemical research, the exploration of these derivatives is driven by the need for novel and effective agents to manage pests and diseases. Nicotinonitrile derivatives have been investigated for a range of bioactivities, including insecticidal, fungicidal, and molluscicidal properties. nih.gov
Research efforts often focus on modifying the core nicotinonitrile structure to enhance potency and selectivity against specific agricultural targets. For instance, studies have explored the synthesis of new nicotinonitrile derivatives to assess their potential as molluscicidal agents against land snails, which are significant agricultural pests. nih.gov In one such study, a series of novel nicotinonitrile derivatives were synthesized and tested for their toxic effects on Monacha cartusiana land snails. nih.gov The strategy involved using a 2-aminonicotinonitrile template and modifying various positions on the molecule, such as replacing the amino group with other functional groups like oxo or chloro atoms, to observe the impact on biological activity. nih.gov
The findings from this line of research demonstrate the potential of the nicotinonitrile scaffold in developing agrochemicals. The activity of these synthesized compounds was compared against established agents, highlighting the viability of this chemical class. nih.gov
Research Findings on Nicotinonitrile Derivatives
The general exploration of nicotinonitrile derivatives has yielded compounds with notable activity against various agricultural pests. The table below summarizes findings from research into derivatives based on the broader nicotinonitrile chemical structure.
| Derivative Class | Target Organism | Research Focus & Findings | Citation |
| Substituted Nicotinonitriles | Monacha cartusiana (Land Snail) | A series of new derivatives were synthesized to assess their molluscicidal activity. The study confirmed the toxicity of the synthesized compounds against the target snails. | nih.gov |
| Threoninamide Carbamate Derivatives | Phytophthora capsici (Oomycete Fungus) | Designed and synthesized based on a pharmacophore model, several derivatives exhibited significant inhibitory action against this plant pathogen in vitro. | nih.gov |
| UK-2A Analogs (Picolinic Acid Moiety Replacement) | Zymoseptoria tritici (Fungus) | Replacement of the picolinic acid moiety in the antifungal antibiotic UK-2A with other hydroxy aryl rings yielded analogs with strong activity against this key wheat pathogen. | researchgate.net |
| General Pyridine Compounds | Harmful Plants / Weeds | Patent literature describes the use of specific pyridine compounds and their agriculturally acceptable salts as herbicides for controlling unwanted vegetation. | wipo.int |
This targeted derivatization approach allows researchers to systematically investigate structure-activity relationships, paving the way for the development of new agrochemical solutions based on the versatile nicotinonitrile framework.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The scientific community's investigation into 6-(2-Aminoethyl)nicotinonitrile has established it as a valuable heterocyclic building block, particularly in the realm of medicinal chemistry. A primary academic contribution has been the elucidation of its synthesis and reactivity. The compound is typically synthesized through the reaction of 6-chloronicotinonitrile with ethylenediamine (B42938). smolecule.com This straightforward synthesis provides a reliable route to a bifunctional molecule, featuring a nucleophilic amino group and a versatile nitrile group on a pyridine (B92270) core.
Key research findings have centered on its utility as a scaffold in the development of more complex molecules with potential biological activity. smolecule.com The presence of the aminoethyl side chain allows for a variety of chemical modifications, such as substitution reactions, which enable the creation of diverse libraries of derivatives. smolecule.com Studies have explored its interactions with biological targets, suggesting potential as a modulator of enzyme activity and receptor interactions. smolecule.com For instance, it has been investigated for its capacity to act as an enzyme inhibitor by binding to active or allosteric sites. smolecule.com The unique combination of the nicotinonitrile framework with an aminoethyl substituent imparts specific chemical and biological properties that are of significant interest for drug discovery and development. smolecule.com
Emerging Trends in Nicotinonitrile Research
The broader field of nicotinonitrile chemistry is experiencing significant growth, driven by the quest for novel therapeutic agents and functional materials. researchgate.netdatainsightsmarket.comekb.eg Nicotinonitrile and its derivatives are recognized as essential scaffolds in medicinal chemistry, with several compounds having reached the market as approved drugs. researchgate.netscinito.ai
A prominent trend is the development of nicotinonitrile-based hybrids , where the nicotinonitrile core is combined with other pharmacologically active moieties to create multifunctional molecules. researchgate.netekb.eg These hybrids are being investigated for a wide range of biological activities, as detailed in the table below.
| Biological Activity of Nicotinonitrile Derivatives | Research Focus | Example Mechanisms/Targets | Citations |
| Anticancer / Antiproliferative | Development of targeted cancer therapies. | Inhibition of kinases such as Aurora kinases, VEGFR-2, PIM-1 kinase, and tyrosine kinases. | ekb.egnih.govmdpi.com |
| Antioxidant | Protection against cellular damage from reactive oxygen species. | Radical scavenging activity (e.g., ABTS assay). | ekb.eg |
| Anti-inflammatory | Treatment of inflammatory conditions. | Inhibition of cyclooxygenase (COX) enzymes. | ekb.eg |
| Antimicrobial | Combating bacterial and fungal infections. | Disruption of microbial cellular processes. | chem-soc.si |
Another significant trend is the focus on sustainable and environmentally friendly manufacturing processes for nicotinonitriles. datainsightsmarket.com This includes the development of more efficient synthesis methods and the exploration of greener reaction conditions to minimize waste and environmental impact. datainsightsmarket.commdpi.com Furthermore, research is expanding into new applications for nicotinonitriles beyond pharmaceuticals, including agrochemicals and materials science. datainsightsmarket.comgithub.comnih.gov
Future Perspectives for this compound Chemistry
The future of this compound chemistry appears promising and is expected to build upon its established role as a versatile synthetic intermediate. The primary future perspective lies in its utilization as a foundational element for the rational design and synthesis of novel, complex molecules with tailored functionalities.
One key direction will be the incorporation of the this compound scaffold into the hybrid drug design trend. Its reactive amino group provides a convenient anchor point for attaching other pharmacophores, potentially leading to the creation of dual-action or multi-target therapeutic agents. For example, it could be conjugated with moieties known for specific anticancer or anti-inflammatory properties to generate novel compounds with enhanced efficacy or improved pharmacological profiles.
Further exploration of its coordination chemistry is another promising avenue. The nitrogen atoms of the pyridine ring and the amino group can act as ligands for metal ions, opening up possibilities for the development of new catalysts, sensors, or metallodrugs.
In the area of materials science , the rigid aromatic core and the flexible aminoethyl chain of this compound could be exploited in the synthesis of novel polymers or supramolecular assemblies. These materials could possess interesting photophysical or electronic properties, making them suitable for applications in optoelectronics or as functional coatings. The development of more efficient and sustainable synthetic routes to this compound and its derivatives will continue to be a focus, aligning with the broader green chemistry trend in the chemical industry. datainsightsmarket.com
Q & A
Q. What are the common synthetic routes for 6-(2-Aminoethyl)nicotinonitrile, and how do reaction conditions influence yield?
Methodological Answer: A widely used approach involves cyclocondensation reactions. For example, β-cyclodextrin-assisted synthesis in water at 90°C for 2 hours enables the formation of nicotinonitrile derivatives. This method combines aldehydes, acetophenone, malononitrile, and ammonium acetate, yielding 2-amino-4,6-disubstituted nicotinonitriles with ~68–93% efficiency . Key factors affecting yield include:
- Catalyst choice : β-cyclodextrin enhances regioselectivity and reduces side reactions.
- Solvent : Water as a solvent improves green chemistry metrics.
- Temperature : Higher temperatures (≥90°C) accelerate reaction kinetics but may require controlled cooling to prevent decomposition.
Alternative routes include cyclization of chalcone derivatives with malononitrile in ethanol under basic conditions, as demonstrated in X-ray crystallography studies of related compounds .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., DMSO-d6 solvent) identify substituent patterns. For example, aromatic protons appear at δ 6.28–8.42 ppm, while nitrile carbons resonate near 116.9 ppm .
- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, 100 K) reveals non-planar pyridine rings with dihedral angles of ~25° relative to attached aryl/thiophene groups. Disorder in substituents (e.g., thiophene rings) is resolved using occupancy refinement (e.g., 0.858:0.142 ratio) .
- Mass Spectrometry (MS) : LCMS (e.g., m/z = 426.4 [M+H]) confirms molecular weight and purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in enzyme inhibition or cytotoxicity data often arise from:
- Dose-dependent effects : Perform dose-response curves (e.g., IC determination) using standardized assays (e.g., MTT for cytotoxicity) .
- Structural analogs : Compare derivatives with modified substituents (e.g., trifluoroacetyl vs. methoxy groups) to identify critical pharmacophores .
- Enzyme specificity : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
For example, GSK-3β inhibition by nicotinonitrile derivatives showed variability depending on trifluoromethylation, highlighting the need for isoform-specific profiling .
Q. How can computational modeling predict the reactivity of this compound in drug design?
Methodological Answer:
- Docking studies : Use crystal structure data (e.g., PDB ID from related compounds) to model binding poses in enzyme active sites. Software like AutoDock Vina optimizes hydrogen bonding (e.g., N–H···N interactions) and π-stacking with aromatic residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity with thiols .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While toxicological data are limited for this compound, related nitriles require:
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors (P261 precaution) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P262 precaution) .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
